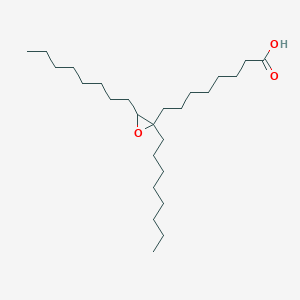

2-Oxiraneoctanoic acid,3-octyl-, octyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of octyl 3-octyloxiraneoctanoic acid involves the reaction of octyl alcohol with epichlorohydrin in the presence of a base, followed by the addition of octanoic acid . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of octyl 3-octyloxiraneoctanoic acid follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Octyl 3-octyloxiraneoctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Octyl 3-octyloxiraneoctanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer science.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

Industry: Utilized in the formulation of paints, lacquers, and coatings as a surfactant and emulsifier.

Mécanisme D'action

The mechanism of action of octyl 3-octyloxiraneoctanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . Its oxirane ring allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oxiraneoctanoic acid, 3-octyl-, cis-: Similar in structure but differs in stereochemistry.

Octyl 9,10-epoxystearate: Another epoxide-containing compound with similar applications.

Uniqueness

Octyl 3-octyloxiraneoctanoic acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a surfactant and an emulsifier makes it particularly valuable in industrial applications .

Activité Biologique

2-Oxiraneoctanoic acid, 3-octyl-, octyl ester, commonly referred to as octyl 9,10-epoxystearate, is a synthetic compound with notable applications in various fields, including drug delivery systems and cosmetic formulations. Its unique chemical structure allows it to exhibit diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

- Chemical Formula : C26H50O3

- Molecular Weight : 426.68 g/mol

- Density : 0.916 g/cm³

- Boiling Point : 428.8°C at 760 mmHg

- Flash Point : 163.2°C

Research indicates that octyl 9,10-epoxystearate possesses several biological activities, primarily attributed to its amphiphilic nature, which facilitates interactions with biological membranes. The compound can form micelles and liposomes, enhancing the solubility and stability of encapsulated drugs .

Anti-inflammatory Properties

Studies have suggested that octyl 9,10-epoxystearate exhibits anti-inflammatory properties . It may modulate lipid metabolism and influence inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Skin Penetration Enhancement

The compound has been explored for its ability to enhance skin penetration in topical formulations. Its interaction with skin lipids allows for improved delivery of active ingredients through the skin barrier . This property is particularly valuable in cosmetic and pharmaceutical applications where effective delivery of hydrophilic substances is required.

Case Study 1: Drug Delivery Systems

A study investigated the use of octyl 9,10-epoxystearate in drug delivery systems. It was found that the compound could encapsulate hydrophilic drugs effectively, leading to increased bioavailability and targeted delivery. The amphiphilic nature of the ester allowed for the formation of stable micelles in aqueous environments, facilitating drug solubilization.

Case Study 2: Topical Formulations

In another research effort focusing on topical formulations, octyl 9,10-epoxystearate was incorporated into creams designed for treating skin conditions. Results indicated enhanced absorption rates compared to conventional formulations without the ester. The study highlighted its potential as a skin penetration enhancer due to its ability to disrupt lipid structures within the stratum corneum .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 9,10-epoxystearate | Epoxidized derivative of stearic acid | Smaller alkyl group; higher volatility |

| 9,10-Epoxystearic acid | Directly related epoxy fatty acid | More reactive due to lack of esterification |

| Octadecenoic acid | Fatty acid without epoxide | Higher unsaturation; different properties |

Octyl 9,10-epoxystearate stands out due to its longer alkyl chain which enhances hydrophobic interactions, making it more effective as a plasticizer compared to its shorter-chain counterparts.

Propriétés

IUPAC Name |

8-(2,3-dioctyloxiran-2-yl)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-26(29-24,22-18-14-10-8-6-4-2)23-19-15-11-13-17-21-25(27)28/h24H,3-23H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKGFSRVMNOOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)(CCCCCCCC)CCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.